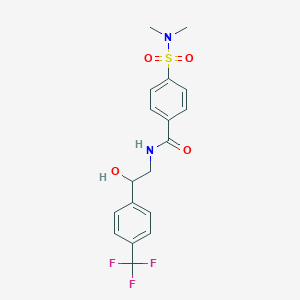

5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

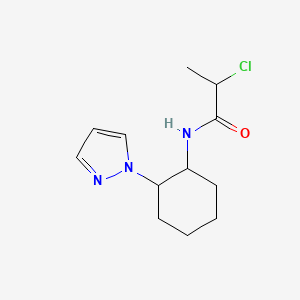

The compound “5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile” is a chemical compound used for proteomics research applications . It has a molecular formula of C7H12N4O3 and a molecular weight of 200.2 .

Molecular Structure Analysis

The molecular structure of “5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile” is defined by its molecular formula, C7H12N4O3. The average mass of the molecule is 200.195 Da and the monoisotopic mass is 200.090942 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile” are characterized by its molecular formula (C7H12N4O3) and its molecular weight (200.2) .Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel chemical structures, such as pyrazolopyrimidines and Schiff bases. For instance, Faria et al. (2013) explored the synthesis of 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles and unexpectedly formed 1H-pyrazolo[3,4-d]pyrimidine derivatives (Faria et al., 2013). Similarly, Puthran et al. (2019) synthesized novel Schiff bases using a related carbonitrile, highlighting its versatility in forming complex molecules with potential antimicrobial activity (Puthran et al., 2019).

Precursors for Microwave-Assisted Syntheses

Al-Qalaf et al. (2008) described a simple route to synthesize 5-substituted 3-amino-1H-pyrazole-4-carbonitriles as precursors for the regiospecific syntheses of pyrazolo[1,5-a]pyrimidines, indicating the compound's role in facilitating efficient and targeted chemical syntheses (Al-Qalaf et al., 2008).

Formation of Hexahydropyrazoloquinazolines

Dotsenko et al. (2018) reported the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with cycloketols, leading to the formation of new hexahydropyrazolo[1,5-a]quinazolines, demonstrating its potential in creating complex heterocyclic compounds (Dotsenko et al., 2018).

Antiviral Activity

Rashad et al. (2009) utilized a 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivative as a precursor for the preparation of novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, some of which showed promising antiviral activity against herpes simplex virus type-1 (Rashad et al., 2009).

Enhancement of Spectral Properties

A study focused on the electronic properties of a fluoropyrazolecarbonitrile derivative and its interaction with fullerene molecules. This research aimed to identify the compound's potential in modifying spectral properties, indicating its applicability in materials science and nanotechnology (Biointerface Research in Applied Chemistry, 2022).

Mechanism of Action

properties

IUPAC Name |

5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c8-4-5-6(9)10-11-7(5)13-3-1-2-12/h12H,1-3H2,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBPKHLHRUZEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COC1=NNC(=C1C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2544802.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B2544803.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2544807.png)

![1-[4-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2544808.png)

![N-[2-(dibutylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2544811.png)

![4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2544819.png)